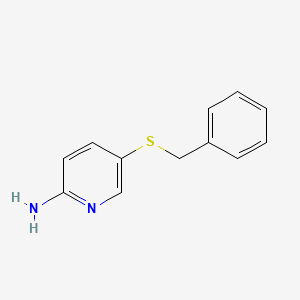

5-(Benzylsulfanyl)pyridin-2-amine

描述

Historical Context of Pyridine-Thioether Derivatives

The development of pyridine-thioether derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with roots tracing back to the early discoveries of pyridine chemistry in the nineteenth century. Pyridine itself was first isolated by Thomas Anderson in 1849 from animal bone oil, marking the beginning of systematic studies into nitrogen-containing aromatic heterocycles. Anderson named the compound after the Greek word "pyr" meaning fire, reflecting its flammable nature and establishing the foundation for subsequent investigations into pyridine derivatives. The structural elucidation of pyridine was achieved decades later through the work of Wilhelm Körner and James Dewar, who proposed that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The incorporation of sulfur-containing substituents into pyridine frameworks emerged as a natural extension of this foundational chemistry, driven by the recognition that thioether moieties could significantly modify the electronic and steric properties of the parent heterocycle. Early synthetic approaches to pyridine derivatives relied heavily on the Hantzsch pyridine synthesis, described in 1881, which provided a reliable method for constructing substituted pyridines. This methodology was later complemented by the Chichibabin synthesis, reported in 1924, which offered improved yields and broader substrate scope for pyridine formation. The combination of these synthetic strategies with sulfur chemistry enabled the systematic exploration of pyridine-thioether derivatives, setting the stage for the development of compounds like this compound.

The emergence of benzylsulfanyl-substituted pyridines as a distinct class of compounds can be traced to investigations into the biological activity of sulfur-containing heterocycles. Research groups began to recognize that the introduction of benzylthio groups could enhance the pharmacological properties of pyridine derivatives, leading to improved binding affinity and selectivity for biological targets. This understanding was reinforced by structure-activity relationship studies demonstrating that the position and nature of sulfur substituents could dramatically influence the biological activity of pyridine-based compounds. Consequently, the systematic synthesis and evaluation of benzylsulfanyl pyridines became an active area of research, culminating in the identification of this compound as a compound of particular interest.

The historical development of pyridine-thioether chemistry has been characterized by continuous innovation in synthetic methodology and an expanding understanding of structure-activity relationships. Contemporary approaches to pyridine-thioether synthesis have evolved to include microwave-assisted reactions, one-pot multicomponent processes, and environmentally friendly synthetic protocols. These advances have facilitated the preparation of diverse libraries of pyridine-thioether derivatives, enabling systematic exploration of their chemical and biological properties. The historical trajectory of this field demonstrates the enduring importance of pyridine-thioether derivatives as synthetic targets and their continuing relevance in modern medicinal chemistry research.

Structural Significance of Benzylsulfanyl Substituents

The benzylsulfanyl substituent in this compound represents a carefully designed structural element that combines the electronic and steric properties of both aromatic and thioether functionalities. The benzylthio group consists of a benzyl moiety connected to the pyridine ring through a sulfur atom, creating a flexible linkage that allows for conformational adaptability while maintaining π-π stacking interactions. This structural arrangement is particularly significant because the sulfur atom serves as both an electron-donating group and a potential coordination site for metal centers, thereby expanding the chemical reactivity profile of the compound. The benzyl component provides additional hydrophobic surface area and potential for aromatic interactions, which can enhance binding affinity to biological targets through non-covalent interactions.

The positioning of the benzylsulfanyl group at the 5-position of the pyridine ring is structurally significant because this location places the substituent meta to the nitrogen atom, minimizing direct electronic interactions while allowing for optimal spatial orientation. This positioning contrasts with alternative substitution patterns, such as those observed in 3-(Benzylsulfanyl)pyridin-2-amine, where the thioether group is located at the 3-position. Comparative studies of different substitution patterns have revealed that the 5-position offers unique advantages in terms of synthetic accessibility and biological activity, making this compound a particularly attractive target for medicinal chemistry applications. The meta relationship between the benzylthio group and the pyridine nitrogen also facilitates predictable electronic effects, enabling rational design approaches for structure-activity optimization.

The conformational flexibility of the benzylsulfanyl substituent contributes significantly to the compound's ability to adapt to different binding environments. The carbon-sulfur and sulfur-carbon bonds in the benzylthio group allow for rotation around multiple axes, providing access to various conformational states that can accommodate different receptor binding sites. This conformational adaptability is particularly important in the context of protein-ligand interactions, where induced fit mechanisms may require structural rearrangement of the ligand to achieve optimal binding. The thioether linkage itself exhibits unique properties compared to oxygen or nitrogen analogs, including distinct hydrogen bonding capabilities and coordination preferences, which can influence both chemical reactivity and biological activity.

Computational studies of benzylsulfanyl-substituted pyridines have provided detailed insights into the electronic structure and conformational preferences of these compounds. Density functional theory calculations reveal that the benzylthio group acts as a moderate electron-donating substituent, increasing the electron density on the pyridine ring while maintaining aromatic character. This electronic modulation can influence the basicity of the pyridine nitrogen and the reactivity of other positions on the ring, thereby affecting both chemical synthesis and biological interactions. Additionally, molecular dynamics simulations demonstrate that the benzylsulfanyl group exhibits restricted rotation in solution, with preferred conformations that minimize steric clashes while maximizing favorable interactions. These computational insights have informed rational design strategies for optimizing the properties of benzylsulfanyl pyridine derivatives.

Scope of Academic Interest in Aminopyridine Derivatives

Aminopyridine derivatives have garnered substantial academic interest across multiple disciplines, establishing themselves as privileged scaffolds in medicinal chemistry and pharmaceutical research. The 2-aminopyridine moiety, in particular, has been recognized as an "unsung hero in drug discovery" due to its simple yet versatile structure that enables the synthesis of diverse biological molecules. This recognition stems from the compound's perfect functionalization, which combines a basic nitrogen atom in the pyridine ring with a primary amine group, providing multiple sites for chemical modification and biological interaction. The low molecular weight and well-defined reactivity profile of aminopyridine derivatives make them ideal starting points for structure-activity relationship studies and lead compound optimization.

The academic interest in aminopyridine derivatives is exemplified by their extensive investigation as kinase inhibitors, particularly in the context of bone morphogenetic protein receptor inhibition. Research groups have developed comprehensive structure-activity relationships for 2-aminopyridine-based inhibitors, demonstrating that specific substitution patterns can confer high selectivity for particular kinase targets. For example, the compound identified as K02288, which features a 2-aminopyridine core, has shown remarkable selectivity for bone morphogenetic protein type-one receptors compared to closely related kinases. These studies have revealed that the 2-aminopyridine scaffold can be systematically modified to optimize both potency and selectivity, making it a valuable platform for kinase inhibitor development.

The antimicrobial properties of aminopyridine derivatives have attracted significant attention from researchers investigating new therapeutic approaches to combat drug-resistant pathogens. Recent studies have demonstrated that 2-amino-3-cyanopyridine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown minimum inhibitory concentration values as low as 0.039 micrograms per milliliter against Staphylococcus aureus and Bacillus subtilis, indicating exceptional antimicrobial potency. These findings have prompted extensive investigations into the mechanism of action of aminopyridine-based antimicrobials and their potential for clinical development as novel antibiotic agents.

The application of aminopyridine derivatives in catalytic systems represents another area of significant academic interest, particularly in the field of organometallic chemistry. Researchers have investigated the use of pyridine-thioether ligands containing aminopyridine components as coordination scaffolds for transition metal catalysts. These studies have revealed that aminopyridine-based ligands can stabilize unusual oxidation states and coordination geometries, leading to enhanced catalytic activity in transfer hydrogenation reactions. The ability of aminopyridine ligands to undergo fluxional conformational changes has been identified as a key factor in their catalytic performance, with turnover frequencies exceeding 87,000 per hour reported for certain ruthenium complexes.

The broad scope of academic interest in aminopyridine derivatives is further evidenced by their investigation as building blocks for polymer synthesis and materials science applications. Researchers have incorporated aminopyridine moieties into polyimide and poly(thioether-amide) structures, resulting in materials with enhanced thermal stability and unique optical properties. These polymer systems exhibit glass transition temperatures as high as 265 degrees Celsius and demonstrate excellent film-forming properties with high tensile strength. The incorporation of aminopyridine units into polymer backbones has been shown to improve solubility in organic solvents while maintaining thermal stability, making these materials attractive for advanced applications in electronics and aerospace industries.

The continued academic interest in aminopyridine derivatives is driven by their remarkable versatility and the ongoing discovery of new applications across diverse scientific disciplines. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the scope for investigating aminopyridine derivatives is expected to expand further, potentially revealing new therapeutic targets and applications that have yet to be explored. The fundamental understanding of structure-activity relationships in aminopyridine systems provides a solid foundation for future research endeavors, ensuring that this class of compounds will remain at the forefront of chemical and biological research for years to come.

属性

IUPAC Name |

5-benzylsulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYBMHZDZXPAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods of 5-(Benzylsulfanyl)pyridin-2-amine

Direct Nucleophilic Substitution on Halogenated Pyridin-2-amines

A classical approach to prepare this compound involves nucleophilic aromatic substitution (S_NAr) of a halogenated pyridin-2-amine derivative, usually 5-halopyridin-2-amine, with benzylthiol or benzylsulfide nucleophiles.

- Starting Materials: 5-chloropyridin-2-amine or 5-bromopyridin-2-amine.

- Nucleophile: Benzylthiol or sodium benzylthiolate.

- Conditions: Typically, the reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).

- Base: A mild base such as potassium carbonate or sodium hydride is used to generate the thiolate anion in situ.

- Outcome: The thiolate attacks the 5-position halogen, displacing it and forming the benzylsulfanyl substituent.

Advantages: This method is straightforward and uses commercially available or easily synthesized halogenated precursors.

Limitations: Possible competing side reactions include over-alkylation of the amino group or incomplete substitution due to steric or electronic effects.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods utilize transition metal catalysis to form the C–S bond selectively, often providing milder conditions and higher yields.

Copper-Catalyzed C–S Coupling

- Catalyst: Copper(I) iodide (CuI) or copper powder.

- Ligands: Various ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine improve catalytic activity.

- Reagents: 5-halopyridin-2-amine and benzylthiol or its salt.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: DMF or toluene.

- Temperature: 80–110 °C.

- Mechanism: The copper catalyst facilitates the formation of a copper-thiolate intermediate that undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the thioether.

Palladium-Catalyzed C–S Coupling

- Catalyst: Pd(0) complexes such as Pd(PPh3)4.

- Ligands: Phosphine ligands like Xantphos or BINAP.

- Reagents: 5-halopyridin-2-amine and benzylthiol.

- Base: Potassium carbonate or sodium tert-butoxide.

- Solvent: Toluene or dioxane.

- Temperature: 80–100 °C.

- Advantages: Often higher selectivity and tolerance for functional groups.

- Disadvantages: More expensive catalysts and ligands.

Stepwise Synthesis via Pyridin-2-amine Derivatives

An alternative strategy involves first preparing 5-(benzylsulfanyl)pyridine derivatives, followed by amination at the 2-position.

- Step 1: Synthesis of 5-(benzylsulfanyl)pyridine by thiolation of 5-halopyridine.

- Step 2: Introduction of the amino group at the 2-position via nitration followed by reduction or direct amination methods such as Buchwald-Hartwig amination.

- Advantages: Allows better control of substitution pattern.

- Limitations: Multi-step process with potentially lower overall yield.

Representative Experimental Data and Yields

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 5-chloropyridin-2-amine, benzylthiol, K2CO3, DMF, 100 °C | 60–75 | Simple, but requires harsh conditions |

| Cu-catalyzed C–S coupling | CuI, 1,10-phenanthroline, benzylthiol, K2CO3, DMF, 90 °C | 70–85 | Mild, good functional group tolerance |

| Pd-catalyzed C–S coupling | Pd(PPh3)4, benzylthiol, K2CO3, toluene, 80 °C | 75–90 | High selectivity, expensive catalyst |

| Stepwise synthesis (thiolation + amination) | 5-halopyridine → benzylsulfanyl pyridine → nitration → reduction | 50–65 (overall) | Multi-step, more complex but versatile |

Mechanistic Insights

The key step in the preparation of this compound is the formation of the C–S bond. Mechanistically, nucleophilic aromatic substitution requires an electron-deficient aromatic ring bearing a good leaving group (halogen) to facilitate attack by the thiolate anion.

In metal-catalyzed cross-coupling, the catalytic cycle involves:

- Oxidative addition of the aryl halide to the metal center.

- Coordination and transmetallation of the thiolate ligand.

- Reductive elimination to form the C–S bond and regenerate the catalyst.

The amino group at the 2-position often influences reactivity by electronic effects and may require protection or selective reaction conditions to avoid side reactions.

Summary and Recommendations

- Direct nucleophilic substitution is suitable for laboratories with limited access to catalysts but requires higher temperatures and longer reaction times.

- Copper-catalyzed C–S coupling provides a good balance of cost, efficiency, and functional group tolerance.

- Palladium-catalyzed methods offer superior yields and selectivity but at higher cost.

- For complex molecules or multifunctional substrates, stepwise synthesis with selective functional group transformations is advisable.

化学反应分析

Types of Reactions

5-(Benzylsulfanyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reagents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

科学研究应用

5-(Benzylsulfanyl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of materials with unique physical properties.

作用机制

The mechanism of action of 5-(Benzylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death.

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-(Benzylsulfanyl)pyridin-2-amine and its analogs:

Key Observations :

- Lipophilicity : The benzylsulfanyl group increases lipophilicity compared to ethylsulfanyl or sulfonyl analogs, which may enhance blood-brain barrier penetration.

- Solubility : Piperazinyl derivatives (e.g., 5-(4-benzylpiperazin-1-yl)pyridin-2-amine) exhibit improved aqueous solubility due to the basic nitrogen atoms in the piperazine ring .

生物活性

5-(Benzylsulfanyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzylthio group at the 5-position. The molecular formula is CHNS, and it has a molecular weight of 220.29 g/mol. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation: It can influence receptor activity, which may alter signaling cascades within cells.

- Antioxidant Activity: The compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular environments.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. Notably, studies have shown that it can inhibit the growth of cancer cells such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer).

| Cell Line | IC (µM) |

|---|---|

| HCT116 | 0.5 |

| MDA-MB-231 | 0.8 |

These results highlight the compound's potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study published in International Journal of Molecular Sciences reported the synthesis of several derivatives of pyridine compounds, including this compound. The derivatives exhibited varying degrees of antimicrobial activity against resistant strains, indicating the potential for this compound to be developed into a therapeutic agent against drug-resistant infections .

- Anti-Cancer Research : A recent study assessed the anti-proliferative effects of related compounds on various cancer cell lines. The results indicated that modifications to the pyridine structure could enhance anti-cancer activity, suggesting that further optimization of this compound could yield even more potent derivatives .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has moderate solubility in organic solvents and shows a favorable profile for absorption and distribution in biological systems.

Key Pharmacokinetic Parameters:

- Solubility : Soluble in ethanol and dimethyl sulfoxide (DMSO).

- Stability : Shows stability under physiological conditions but may degrade over extended periods.

Toxicological assessments indicate that while low doses exhibit beneficial effects, higher concentrations can lead to cytotoxicity, emphasizing the need for careful dose optimization in therapeutic applications.

常见问题

Q. What are the common synthetic routes for 5-(Benzylsulfanyl)pyridin-2-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis of pyridin-2-amine derivatives typically involves nucleophilic aromatic substitution or reduction of nitro precursors. For example, 5-(4-methylpiperazin-1-yl)pyridin-2-amine is synthesized via nitro-group reduction followed by substitution with piperazine analogs . Intermediates are characterized using 600 MHz ¹H NMR in DMSO-d₆ (e.g., δ 1.06–7.76 ppm for piperazinyl derivatives) and LCMS-ESI to confirm molecular ions (e.g., m/z 221 [M+H]⁺) . For this compound, a similar approach could involve substituting a benzylsulfanyl group at the 5-position of a nitro-pyridine intermediate, followed by catalytic hydrogenation or other reducing agents.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : High-resolution (600 MHz) analysis in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton environments and confirm substitution patterns. For example, morpholino-substituted pyridin-2-amine derivatives show distinct shifts at δ 2.59–3.10 ppm for piperazine protons .

- LCMS-ESI : To verify molecular weight (e.g., m/z 247 [M+H]⁺ for 5-(4-morpholino-1-piperidyl)pyridin-2-amine) and detect impurities .

- HPLC : For purity assessment, especially when scaling up reactions.

Q. How are sulfur-containing substituents (e.g., benzylsulfanyl) introduced into pyridin-2-amine scaffolds?

- Methodological Answer : The benzylsulfanyl group can be introduced via thiol-disulfide exchange or nucleophilic substitution using benzyl mercaptan. For example, in related thiadiazol-2-amine derivatives, sulfur-containing groups are incorporated via coupling reactions with benzyl thiols under basic conditions . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid oxidation of the sulfanyl group.

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹H NMR data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Tautomerism : Pyridin-2-amine derivatives can exhibit tautomeric shifts. Use variable-temperature NMR to stabilize tautomers.

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may enhance hydrogen bonding, altering chemical shifts .

- Impurities : Combine LCMS with preparative HPLC to isolate pure fractions for reanalysis. For example, LCMS-ESI in confirmed molecular ions with >95% purity.

Q. What role does the benzylsulfanyl group play in the biological activity of pyridin-2-amine derivatives?

- Methodological Answer : The benzylsulfanyl moiety may enhance lipophilicity (improving membrane permeability) or act as a hydrogen-bond acceptor . In kinase inhibitors like KRC-108 (a pyridin-2-amine derivative), sulfur-containing groups stabilize interactions with hydrophobic kinase pockets . Computational docking studies (e.g., AutoDock Vina) can model these interactions. For this compound, evaluate its binding affinity to targets like p38 MAPK using in vitro kinase assays .

Q. How to optimize reaction yields when introducing sulfur-containing substituents to pyridin-2-amine scaffolds?

- Methodological Answer :

- Catalyst screening : Use Pd/C or Ni catalysts for nitro-group reductions; Pd(OAc)₂ for cross-coupling reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur nucleophiles.

- Protection strategies : Protect the amine group with Boc to prevent side reactions during substitution . achieved >85% yields for morpholino derivatives using similar approaches.

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Tools like Schrödinger Suite or GROMACS simulate ligand-receptor interactions. For example, KRC-108 was docked into TrkA kinase pockets to predict binding modes .

- QSAR modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity data from analogs.

Stability and Storage

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group.

- Light sensitivity : Store in amber vials to avoid photodegradation, as seen in related pyridin-2-amine derivatives .

- Purity monitoring : Use periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。